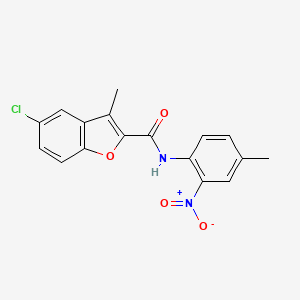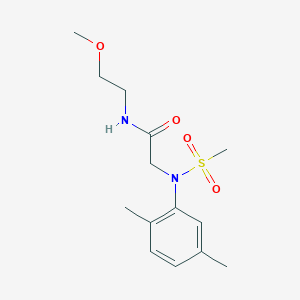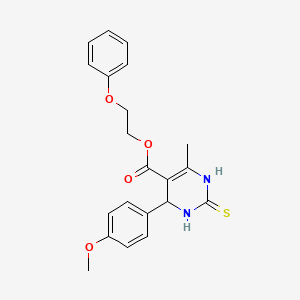
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AMG-232 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves the inhibition of the MDM2 protein, which is responsible for regulating the activity of the tumor suppressor protein p53. By inhibiting the activity of MDM2, AMG-232 promotes the activity of p53, which plays a critical role in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide have been studied extensively in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth and proliferation. Additionally, AMG-232 has also been shown to promote the activity of the immune system, which can help in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide in lab experiments is its specificity towards the MDM2 protein. This compound has been shown to have minimal off-target effects, making it an ideal candidate for studying the role of MDM2 in various cellular processes. However, one of the limitations of using AMG-232 is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of AMG-232 in other diseases, such as neurodegenerative disorders and viral infections. Finally, research is also needed to understand the long-term effects of using this compound in humans and its potential for drug development.
Métodos De Síntesis
The synthesis of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 5-chloro-3-methylbenzoic acid with thionyl chloride to form 5-chloro-3-methylbenzoyl chloride. The next step involves the reaction of 5-chloro-3-methylbenzoyl chloride with 2-nitroaniline to form 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)benzamide. Finally, the reaction of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)benzamide with potassium tert-butoxide and 2-chlorobenzofuran yields 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
The scientific research community has shown great interest in studying the potential applications of 5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide in various fields. One of the primary research areas is cancer treatment, where AMG-232 has shown promising results in inhibiting the activity of the MDM2 protein, which is known to promote the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in treating autoimmune diseases, such as lupus and rheumatoid arthritis.
Propiedades
IUPAC Name |
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-9-3-5-13(14(7-9)20(22)23)19-17(21)16-10(2)12-8-11(18)4-6-15(12)24-16/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWMKBNUGPUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)


![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)


![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)